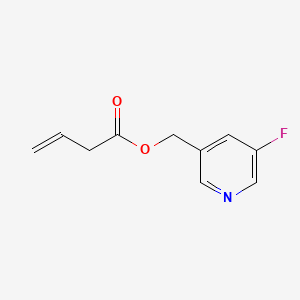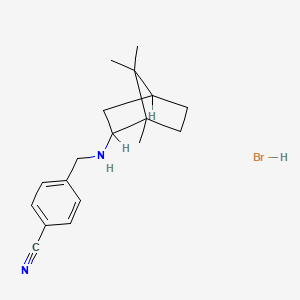
(+-)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bornylamino group attached to a p-tolunitrile moiety, with the hydrobromide salt form enhancing its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide typically involves the reaction of bornylamine with p-tolunitrile under specific conditions. The process may include steps such as:
Formation of the Bornylamine Intermediate: Bornylamine can be synthesized from camphor through a series of reduction and amination reactions.
Reaction with p-Tolunitrile: The bornylamine intermediate is then reacted with p-tolunitrile in the presence of a suitable catalyst and solvent to form the desired product.
Hydrobromide Salt Formation: The final step involves the addition of hydrobromic acid to convert the free base into its hydrobromide salt form, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of (±)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(±)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the bornylamino or p-tolunitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(±)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (±)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide involves its interaction with specific molecular targets and pathways. For instance, studies have shown that similar compounds can induce mitochondrial swelling and loss of mitochondrial transmembrane potential, leading to cell death in certain parasites . This suggests that the compound may exert its effects through disruption of mitochondrial function.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bornylamino)ethanethiol sulfate: Another bornylamino derivative with potential biological activities.
Guanidine, (2-bornylamino)-, (+)-: A related compound with a guanidine group instead of a p-tolunitrile moiety.
Uniqueness
(±)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide is unique due to its specific combination of the bornylamino and p-tolunitrile groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
22243-56-7 |
|---|---|
Fórmula molecular |
C18H25BrN2 |
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
4-[[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]methyl]benzonitrile;hydrobromide |
InChI |
InChI=1S/C18H24N2.BrH/c1-17(2)15-8-9-18(17,3)16(10-15)20-12-14-6-4-13(11-19)5-7-14;/h4-7,15-16,20H,8-10,12H2,1-3H3;1H |
Clave InChI |
BCQJYNZKVSKSCC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)NCC3=CC=C(C=C3)C#N)C)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


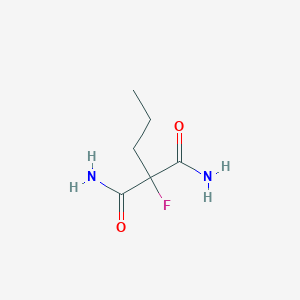
![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)
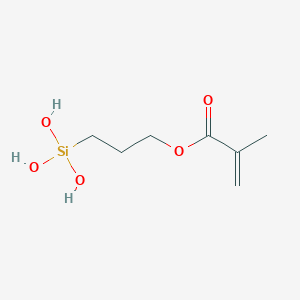
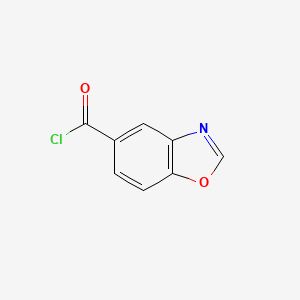

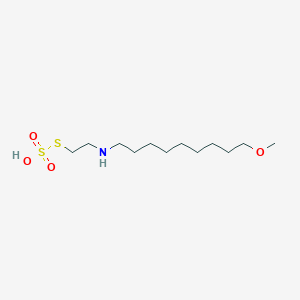
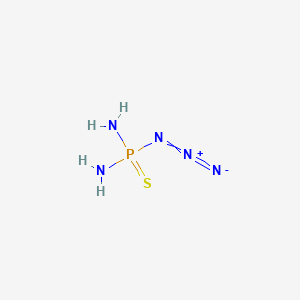
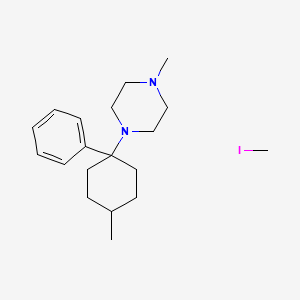
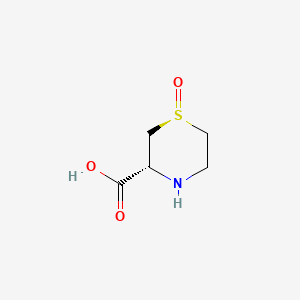
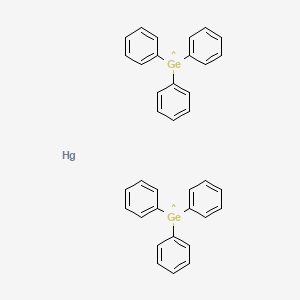
![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)
![Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester](/img/structure/B14704253.png)
![1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14704257.png)
